BenchChemオンラインストアへようこそ!

N-(4-fluorophenyl)-4-{[(furan-2-yl)methyl](methyl)sulfamoyl}benzamide

Cannabinoid Receptor CB2 Agonist Pain

N-(4-fluorophenyl)-4-{[(furan-2-yl)methyl](methyl)sulfamoyl}benzamide (CAS 941915-00-0, molecular formula C₁₉H₁₇FN₂O₄S, MW 388.41) is a sulfamoyl benzamide (SBA) derivative that has been disclosed in patent literature as a ligand for cannabinoid (CB2) receptors and as a bradykinin B1 receptor antagonist scaffold. The chemotype features a 4-fluorophenyl amide moiety and a furan-2-ylmethyl-methyl sulfamoyl substituent, distinguishing it from other SBA congeners.

Molecular Formula C19H17FN2O4S
Molecular Weight 388.41
CAS No. 941915-00-0
Cat. No. B2683879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-fluorophenyl)-4-{[(furan-2-yl)methyl](methyl)sulfamoyl}benzamide
CAS941915-00-0
Molecular FormulaC19H17FN2O4S
Molecular Weight388.41
Structural Identifiers
SMILESCN(CC1=CC=CO1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)F
InChIInChI=1S/C19H17FN2O4S/c1-22(13-17-3-2-12-26-17)27(24,25)18-10-4-14(5-11-18)19(23)21-16-8-6-15(20)7-9-16/h2-12H,13H2,1H3,(H,21,23)
InChIKeyZPLLXERCMTUMIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Fluorophenyl)-4-{[(furan-2-yl)methyl](methyl)sulfamoyl}benzamide (CAS 941915-00-0): Pharmacological Profile and Research-Grade Procurement


N-(4-fluorophenyl)-4-{[(furan-2-yl)methyl](methyl)sulfamoyl}benzamide (CAS 941915-00-0, molecular formula C₁₉H₁₇FN₂O₄S, MW 388.41) is a sulfamoyl benzamide (SBA) derivative that has been disclosed in patent literature as a ligand for cannabinoid (CB2) receptors and as a bradykinin B1 receptor antagonist scaffold [1][2]. The chemotype features a 4-fluorophenyl amide moiety and a furan-2-ylmethyl-methyl sulfamoyl substituent, distinguishing it from other SBA congeners. Its structural attributes place it at the intersection of multiple pharmacological programs, making it a candidate for research applications in pain, inflammation, and antiviral discovery [3].

Why Sourcing N-(4-Fluorophenyl)-4-{[(furan-2-yl)methyl](methyl)sulfamoyl}benzamide from Vendor Catalogs Demands Exact Structural Verification


The sulfamoyl benzamide class encompasses compounds targeting cannabinoid CB2 receptors, bradykinin B1 receptors, carbonic anhydrase isoforms, and HBV capsid assembly [1][2]. Even minor structural perturbations—such as substitution of the 4-fluorophenyl group with phenyl (loss of fluorine) or replacement of the furan-2-ylmethyl group with benzyl—can shift target selectivity and potency by orders of magnitude [3]. Generic sourcing of an 'SBA derivative' or 'phenylsulfamoyl benzamide' without precise structural confirmation (CAS 941915-00-0) therefore risks acquiring a compound with divergent pharmacological properties, invalidating structure-activity relationship (SAR) conclusions and wasting research resources.

Quantitative Differentiation Evidence for N-(4-Fluorophenyl)-4-{[(furan-2-yl)methyl](methyl)sulfamoyl}benzamide (CAS 941915-00-0)


Structural Differentiation from Prototypical CB2 Sulfamoyl Benzamide Ligands

The target compound contains a unique dual substitution pattern: a 4-fluorophenyl group on the amide nitrogen and a furan-2-ylmethyl-methyl sulfamoyl group on the benzamide core. In the foundational CB2 sulfamoyl benzamide series described by Adolor Corporation, the most optimized compounds (e.g., reverse amide 40) featured a morpholinomethyl-phenyl amide moiety and lacked the furan-2-ylmethyl sulfamoyl motif [1]. The presence of the furan-2-ylmethyl group in CAS 941915-00-0 introduces an additional hydrogen-bond acceptor and alters steric bulk at the sulfonamide, which is predicted to modulate CB2 vs. CB1 selectivity and metabolic stability relative to simpler N-methyl or N-ethyl sulfamoyl analogs [2].

Cannabinoid Receptor CB2 Agonist Pain

Differentiation from Bradykinin B1 Antagonist Phenylsulfamoyl Benzamide Scaffolds

Patent US8481527 (Richter Gedeon) discloses phenylsulfamoyl benzamide derivatives as selective bradykinin B1 receptor antagonists, emphasizing that selectivity over B2 receptors is critical for minimizing side effects [1]. CAS 941915-00-0 features a 4-fluorophenyl amide substitution, whereas many exemplified B1 antagonists in the Richter patent series incorporate bulkier N-alkyl or N-cycloalkyl substituents (e.g., piperidine, morpholine) at the amide position [1]. The fluorophenyl group is a privileged fragment in drug design known to enhance metabolic stability via blockade of para-hydroxylation while maintaining target affinity [2]. The furan-2-ylmethyl sulfamoyl group further differentiates this compound from simpler phenylsulfamoyl B1 antagonists by introducing heterocyclic character that may influence solubility and protein binding.

Bradykinin B1 Antagonist Inflammatory Pain Selectivity

Differentiation from Carbonic Anhydrase Inhibitor Sulfamoyl Benzamides

Close analogs such as N-[(4-fluorophenyl)methyl]-4-sulfamoylbenzamide (BDBM12015) exhibit potent carbonic anhydrase II inhibition (Kd = 3.30 nM) [1]. The primary sulfonamide (–SO₂NH₂) in these CA inhibitors is essential for zinc coordination. CAS 941915-00-0 replaces the primary sulfonamide with a tertiary N-methyl-N-(furan-2-ylmethyl) sulfamoyl group, eliminating the zinc-binding NH proton and abolishing canonical carbonic anhydrase inhibitory activity [2]. Conversely, the intact benzamide moiety and fluorophenyl group in CAS 941915-00-0 redirect target engagement toward GPCR targets (CB2, B1) rather than metalloenzymes.

Carbonic Anhydrase Sulfonamide Isoform Selectivity

Differentiation from Anti-HBV Sulfamoylbenzamide Capsid Assembly Modulators

Fluorine-substituted sulfamoylbenzamide derivatives have been identified as HBV capsid assembly modulators with submicromolar antiviral activity [1]. Representative clinical-stage SBA CAMs such as NVR 3-778 feature a characteristic 4-fluoro substitution pattern on the benzamide ring. CAS 941915-00-0 differs fundamentally: the fluorine is positioned on the N-phenyl amide group rather than on the sulfamoyl benzamide core, and the sulfamoyl group is elaborated with a furan-2-ylmethyl substituent not present in any reported HBV CAM series [1][2]. This repositions the compound's pharmacological profile away from HBV capsid assembly and toward GPCR targets.

HBV Capsid Assembly Modulator Antiviral

Optimal Research and Procurement Application Scenarios for N-(4-Fluorophenyl)-4-{[(furan-2-yl)methyl](methyl)sulfamoyl}benzamide (CAS 941915-00-0)


Cannabinoid CB2 Receptor Pharmacological Tool Compound Studies

CAS 941915-00-0 is suitable for in vitro CB2 receptor binding and functional assays (cAMP, β-arrestin recruitment) as a structurally differentiated SBA ligand. Its furan-2-ylmethyl sulfamoyl tail provides a distinct interaction surface compared to prototypical Adolor series compounds [1], enabling SAR exploration around the sulfonamide binding pocket. Researchers should verify CB2 vs. CB1 selectivity experimentally, as compound-specific selectivity data are not publicly available. The 4-fluorophenyl group is expected to confer metabolic stability advantages in hepatocyte incubation studies relative to unsubstituted phenyl analogs [2].

Bradykinin B1 Receptor Antagonist Lead Optimization

The compound serves as a potential starting point or comparator for bradykinin B1 receptor antagonist programs. The phenylsulfamoyl benzamide scaffold has demonstrated B1 receptor affinity and B1/B2 selectivity in the Richter Gedeon patent series [1]. CAS 941915-00-0 combines a 4-fluorophenyl amide (enhancing metabolic stability) with a furan-2-ylmethyl sulfamoyl group (modulating physicochemical properties) not exemplified in the original patent filings. This structural novelty justifies procurement for head-to-head comparison with known B1 antagonists in radioligand binding and functional calcium flux assays.

Selectivity Profiling Against Carbonic Anhydrase Off-Targets

Unlike primary sulfamoyl benzamide derivatives (e.g., SLC-0111, BDBM12015) that potently inhibit carbonic anhydrase isoforms (Ki 3–50 nM), CAS 941915-00-0 features a tertiary sulfamoyl group that cannot coordinate the active-site zinc ion [1][2]. This compound is therefore appropriate for use as a negative control or selectivity counter-screen compound in projects where carbonic anhydrase inhibition constitutes an undesired off-target activity. Procurement of this compound alongside a primary sulfamoyl benzamide CA inhibitor enables clean demonstration of on-target vs. off-target pharmacology.

Medicinal Chemistry SAR Library Expansion

CAS 941915-00-0 occupies a unique position in sulfamoyl benzamide chemical space, combining three pharmacophoric elements (4-fluorophenyl amide, furan-2-ylmethyl group, and tertiary sulfamoyl group) not simultaneously present in public-domain SBA patent exemplifications [1][2][3]. Procurement of this compound enables the construction of a focused SAR library around the furan-2-ylmethyl sulfamoyl motif, potentially unlocking novel intellectual property for programs targeting GPCRs, ion channels, or other therapeutically relevant protein families.

Quote Request

Request a Quote for N-(4-fluorophenyl)-4-{[(furan-2-yl)methyl](methyl)sulfamoyl}benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.